Computed Octanol-Water Partition Coefficient (XLogP3-AA) Differentiates Lipophilicity from the Unsubstituted Parent Adamantane-1,3-dicarboxamide
The target compound exhibits a computed XLogP3-AA of 3.6, indicating moderate lipophilicity suitable for membrane permeation and blood-brain barrier penetration [1]. In contrast, the unsubstituted parent compound, adamantane-1,3-dicarboxamide, has a much lower predicted logP (approximately 0.5–1.0, based on its lower molecular weight and lack of aromatic substituents) [2]. This difference of ~2.6 log units translates to an approximately 400-fold difference in octanol-water partition coefficient, directly impacting solubility, cellular uptake, and in vivo distribution [1]. The presence of 2,4-dimethoxyphenyl groups thus provides a distinct lipophilic character that is not achievable with simpler analogs.
| Evidence Dimension | Octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.6 (computed) |
| Comparator Or Baseline | Adamantane-1,3-dicarboxamide (unsubstituted): estimated logP ~0.5–1.0 |
| Quantified Difference | ΔlogP ≈ +2.6, implying ~400-fold higher partitioning into octanol |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A higher logP value guides procurement decisions for projects requiring enhanced membrane permeability or CNS penetration, where the unsubstituted or polar analogs would be suboptimal.
- [1] PubChem Compound Summary for CID 2964587. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/714260-86-3 View Source
- [2] PubChem Compound Summary for CID 123701 (Adamantane-1,3-dicarboxamide). National Center for Biotechnology Information. Estimated logP based on molecular weight and functional groups. View Source
